
Dimethyl (1-anilino-2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1-anilino-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₂₀NO₃P. This compound is known for its unique structure, which includes a phosphonate group attached to an aniline derivative. It has various applications in scientific research and industry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-anilino-2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves dimethyl phosphite and 1-anilino-2-methylpropyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, using advanced techniques such as microwave-assisted synthesis and transition metal catalysis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-anilino-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Dimethyl (1-anilino-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research explores its use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which dimethyl (1-anilino-2-methylpropyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction disrupts normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as dimethyl methylphosphonate and diethyl (2-oxo-propyl)phosphonate .
Uniqueness
What sets dimethyl (1-anilino-2-methylpropyl)phosphonate apart is its unique structure, which combines an aniline derivative with a phosphonate group. This structure provides distinct reactivity and stability, making it valuable in specific applications where other phosphonates may not be as effective .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in future research and applications.
Properties
CAS No. |
476014-40-1 |
|---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(1-dimethoxyphosphoryl-2-methylpropyl)aniline |
InChI |
InChI=1S/C12H20NO3P/c1-10(2)12(17(14,15-3)16-4)13-11-8-6-5-7-9-11/h5-10,12-13H,1-4H3 |
InChI Key |
KBNXGPVTDVJSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
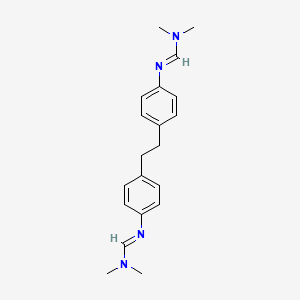
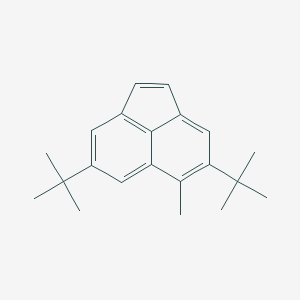
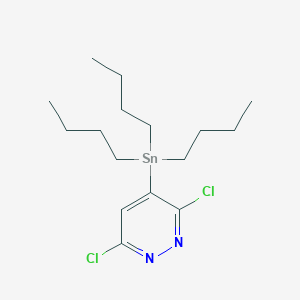
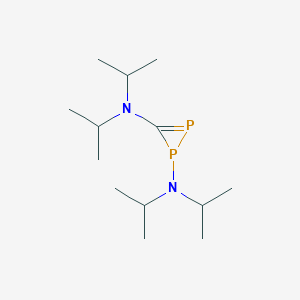
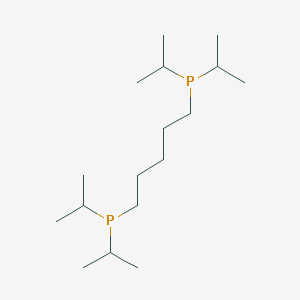
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
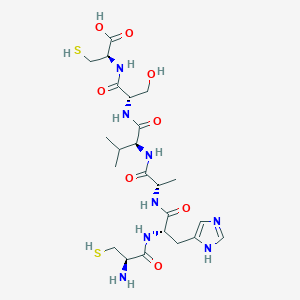
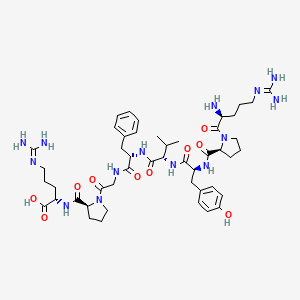
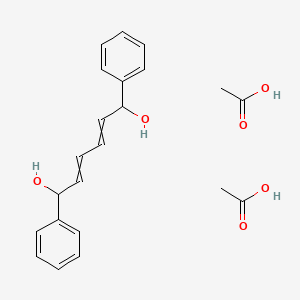
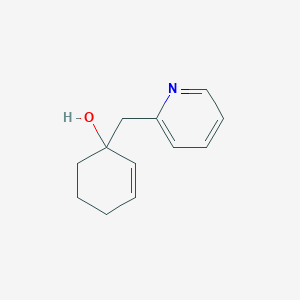
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

